molecular formula C11H11FN2O2 B009126 4-Fluorotryptophane CAS No. 106034-22-4

4-Fluorotryptophane

Cat. No.: B009126
CAS No.: 106034-22-4
M. Wt: 222.22 g/mol
InChI Key: DEBQMEYEKKWIKC-QMMMGPOBSA-N
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Description

4-Fluorotryptophane (4-FT) is an aromatic amino acid that is widely used in scientific research for its unique biochemical and physiological effects. It has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. 4-FT has been used for the synthesis of various compounds and for the study of enzyme-catalyzed reactions. It has also been used as a tool to study the mechanism of action of enzymes, as well as to study the biochemical and physiological effects of various drugs.

Scientific Research Applications

  • Electronic Energy and Structural Studies : It's used to study the electronic energies and structures of fluoromethanes (Brundle, Robin, & Basch, 1970).

  • Fluorescence Suppression in Proteins : 4-Fluorotryptophan suppresses tryptophan fluorescence in proteins, aiding the investigation of other chromophores on or interacting with proteins (Bronskill & Wong, 1988).

  • Protein Synthesis and Growth Support : Superior to other isomers in supporting the growth of a mutant E. coli that cannot synthesize tryptophan, and in the synthesis of active α-galactosidase (Browne, Kenyon, & Hegeman, 1970).

  • Protein Structure and Dynamics : Serves as a "knock-out" fluorescence analogue for studying protein structure and dynamics (Wong & Eftink, 1998).

  • Biocatalyst for Medical Imaging : Used as a biocatalyst in the synthesis of [18F]-labeled radiotracers for medical imaging (Carvalho & Oliveira, 2017).

  • Biological Spectroscopy and Microscopy : L-4-cyanotryptophan, an efficient blue fluorescence emitter, has potential applications in biological spectroscopy and microscopy (Zhang et al., 2019).

  • Nuclear Magnetic Resonance Techniques : Used to study protein structure and function using 19F nuclear magnetic resonance techniques (Pratt & Ho, 1975).

  • In Vitro and In Vivo Spectroscopic Measurements : Has great potential for spectroscopic and microscopic measurements of proteins in vitro and in vivo (Hilaire et al., 2017).

  • Development of Fluorescent Probes : Involved in the development of fluorescent dyes like Fluo-4 for quantifying cellular Ca2+ concentrations (Gee et al., 2000).

  • Imaging of Tryptophan Metabolism : 7-[18F]FTrp, a PET probe, helps in imaging tryptophan metabolism in vivo, useful in delineating serotonergic areas and melatonin-producing glands (Zlatopolskiy et al., 2018).

  • Fluorescent Indicators for Various Applications : BODIPY-based fluorescent indicators, used for detecting various biological and chemical phenomena, involve compounds like 4-Fluorotryptophan (Boens, Leen, & Dehaen, 2012).

  • Enzyme Research : Studying the effects of 4-Fluorotryptophan substitution in enzymes like arginyl-tRNA synthetase to understand enzyme structure and function (Zhang, Shen, Wang, & Wang, 1999).

  • Fluorescence Imaging : Used in the development of non-cytotoxic, efficient fluorescent probes like ExTzBox4X for live-cell imaging (Roy et al., 2018).

  • 19F NMR Spectroscopy : Facilitates the study of substrate-induced conformational changes in enzymes through 19F NMR spectroscopy (Yao et al., 2003).

  • Photophysics Studies : Helps in understanding the photophysics of cis-trans isomerization in certain compounds (Schreiber et al., 2007).

  • Evolutionary Biology and Bioengineering : Evolved E. coli strains growing on tryptophan analogues like 4-Fluorotryptophan suggest the incorporation of unnatural amino acids into organismal proteomes may be possible (Bacher & Ellington, 2001).

  • Photochemical Studies : It is more photochemically active than tryptophan, with a larger photolysis quantum yield, useful in photochemical studies (Hott & Borkman, 1989).

  • Dental Research : Relevant in dental caries research, particularly in the effective use of fluorides for caries prevention and treatment (Fejerskov, 2004).

  • Separation Technology : Used in coupling PDMS membrane units with distillation for the separation of high purity HFC-23 from vent gas (Ruan et al., 2015).

Safety and Hazards

4-Fluorotryptophane can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of water and consult a doctor .

Properties

IUPAC Name

(2S)-2-amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O2/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16/h1-3,5,8,14H,4,13H2,(H,15,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBQMEYEKKWIKC-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=CN2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)F)C(=CN2)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350901
Record name 4-Fluorotryptophane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106034-22-4
Record name 4-Fluorotryptophane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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